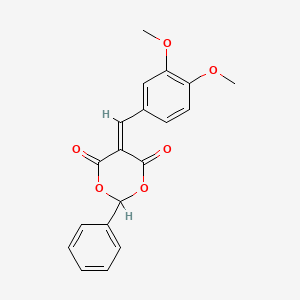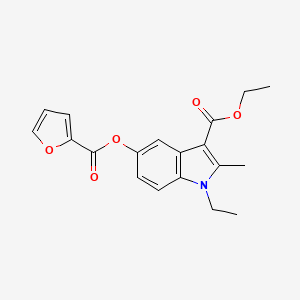
2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide involves stirring ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product is then recrystallized and characterized by various spectroscopic techniques, including HNMR and LC-MS, indicating a successful synthesis with good yield (Sharma et al., 2018).
Molecular Structure Analysis
The compound crystallizes in the orthorhombic crystal system with a specific space group and unit cell parameters, demonstrating intermolecular hydrogen bonds of the N–H⋅⋅⋅O type. The structure exhibits also two intramolecular interactions, providing insights into its molecular stability and interactions (Sharma et al., 2018).
Chemical Reactions and Properties
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds, showcasing the chemical reactivity and potential for further modification of the compound (Lazareva et al., 2017).
Physical Properties Analysis
Although detailed information on the physical properties of 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide was not directly found, similar compounds' studies suggest that factors such as crystalline structure and intermolecular interactions significantly influence their melting points, solubility, and stability.
Chemical Properties Analysis
The compound's chemical properties, including reactivity with various reagents and potential for forming derivatives, demonstrate its versatility in chemical synthesis. For instance, its reaction with methanol and isopropanol transforms it into different silanes, highlighting its chemical adaptability and potential for creating a range of derivatives (Lazareva et al., 2017).
科学的研究の応用
Anticancer Drug Synthesis
- A study by Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor. This research highlights the compound's potential use in developing novel cancer therapeutics (Sharma et al., 2018).
Structural Studies and Properties
- Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, showing the formation of crystalline salts and host–guest complexes with enhanced fluorescence emission. This study provides insights into the compound's applications in material science and fluorescence-based applications (Karmakar et al., 2007).
Analgesic Properties
- Research by Park et al. (1995) on a capsaicinoid compound structurally similar to 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide revealed potent analgesic properties. This suggests potential applications in pain management (Park et al., 1995).
Green Synthesis in Dye Production
- Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production, using a novel catalyst. This research is significant for environmentally-friendly industrial applications (Zhang Qun-feng, 2008).
Nano-Photoinitiator Development
- Batibay et al. (2020) synthesized a nano-photoinitiator for preparing hybrid networks, demonstrating its application in the field of polymer science and coatings (Batibay et al., 2020).
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)14-8-4-6-10-16(14)22-12-18(20)19-15-9-5-7-11-17(15)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYDHSUVEDHPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5744970 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)
![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)
![1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)


![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)
